Barium dichromate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

barium dichromate safety data sheet MSDS

Chemical Identity & Properties

The table below outlines the fundamental identifying information and physical/chemical properties of barium dichromate.

| Property | Description |

|---|---|

| CAS Number | 13477-01-5 [1] [2] |

| EC Number | 236-761-2 [1] [2] |

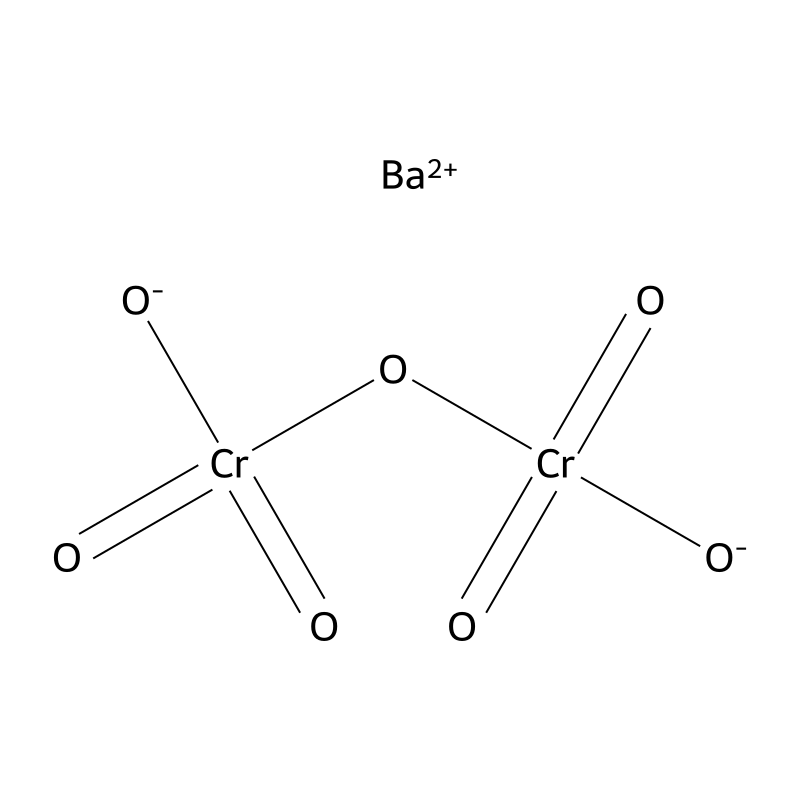

| Molecular Formula | BaCr₂O₇ [1] [2] |

| Molecular Weight | 353.32 g/mol [1] [2] |

| Common Name | This compound; Barium bichromate; Dichromic acid, barium salt [1] [2] |

| Appearance | Brownish-red needles or crystalline masses [2] |

| Solubility | Soluble in acids; decomposed by water [2] |

Hazard Identification and Occupational Exposure Limits

This compound presents dual toxicity concerns due to its barium and hexavalent chromium (Cr(VI)) content. The following table summarizes the key hazards and occupational exposure limits.

| Hazard Category | Details |

|---|

| Primary Hazards | • Carcinogenicity: Cr(VI) is a confirmed human carcinogen [3]. • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure (e.g., kidneys, respiratory system) [4] [3]. • Oxidizer: May intensify fire [3]. • Irritant: Causes irritation to the respiratory tract, skin, and eyes [3]. | | OSHA PEL (as Ba) | 0.5 mg/m³ (8-hour TWA) for soluble barium compounds [5] | | NIOSH REL (as Ba) | 0.5 mg/m³ (TWA) for soluble barium compounds [5] | | NIOSH IDLH (as Ba) | 1100 mg Ba/m³ [5] | | TLV for Cr(VI) | 0.0002 mg/m³ (TWA, inhalable fraction) as a confirmed human carcinogen [3] |

Risk Management and Safe Handling Protocols

Engineering Controls and Personal Protective Equipment (PPE)

- Ventilation: Use local exhaust ventilation to control dust and prevent dispersion into the workplace air [3].

- Respiratory Protection: Use a particulate filter respirator adapted to the airborne concentration of the substance, especially if engineering controls are insufficient [3].

- Skin and Body Protection: Wear protective gloves and protective clothing to avoid skin contact. The "skin notation" in occupational guidelines indicates a potential for dermal absorption [5] [3].

- Eye Protection: Wear safety goggles or glasses to prevent eye contact [3].

Storage and Handling

- Storage Conditions: Keep separated from strong reducing agents, as well as food and feedstuffs [3].

- Handling Precautions: Do not eat, drink, or smoke in areas where the chemical is handled. To prevent dust inhalation, avoid processes that generate dust and consider moistening the material if appropriate during cleanup [3].

Experimental and First Aid Protocols

The following diagram illustrates the primary emergency response workflow for this compound exposure.

Emergency Response Workflow

Detailed First Aid Measures

- Inhalation: Remove the affected person to fresh air and ensure they rest. Seek medical attention if irritation or coughing persists [3].

- Skin Contact: Immediately rinse the affected skin with plenty of water, then wash with soap and water. Remove contaminated clothing and launder before reuse [3].

- Eye Contact: Rinse the eye(s) gently with copious amounts of water for several minutes, holding the eyelids open. If contact lenses are present and easily removable, take them out. Seek medical attention if irritation continues [3].

- Ingestion: Rinse the mouth immediately. Do not induce vomiting. Due to the toxicity of both barium and chromium, seek immediate medical attention and provide the chemical Safety Data Sheet if possible [3].

Spill and Disposal Procedures

- Spill Management: Personal protection is paramount. Avoid generating dust. Sweep spilled substance into covered containers. If necessary to prevent dusting, moisten the spill first. Dispose of the collected material according to all local, regional, and national regulations [3].

- Waste Disposal: this compound waste must be managed as hazardous waste, primarily due to its Cr(VI) content. Consult with your organization's environmental health and safety department for compliant disposal pathways.

Summary

- Consult Official Sources: Prioritize obtaining a full SDS from a commercial chemical supplier or official regulatory database.

- Involve Your EHS Department: All experimental protocols and risk assessments must be reviewed and approved by your institutional Environmental Health and Safety professionals before work begins.

References

Analytical Techniques for Compound Identification

For a comprehensive identification strategy, several techniques are typically used in combination. The table below summarizes the primary methods relevant to identifying a compound like barium dichromate.

| Technique | Primary Function | Key Information Provided |

|---|---|---|

| X-ray Diffraction (XRD) [1] | Phase identification & crystal structure | "Fingerprint" pattern; confirms crystalline phase by matching to reference data [1]. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy [1] | Functional group & molecular structure | Identifies specific chemical bonds (e.g., Cr-O bonds in dichromate ion) via vibrational modes [1]. |

| Elemental Analysis | Composition | Confirms presence & quantity of barium (Ba) and chromium (Cr). |

| Thermal Analysis [2] | Stability & decomposition | Determines temperature-driven behavior (e.g., dehydration, decomposition) [2]. |

Detailed Experimental Protocols

Here are detailed methodologies for two key techniques, XRD and FT-IR spectroscopy, which can be applied to the analysis of this compound.

X-ray Powder Diffraction (XRD)

XRD is a primary technique for identifying crystalline materials like this compound by providing a unique diffraction pattern [1].

- Objective: To obtain a characteristic X-ray diffraction pattern for the sample and compare it to a known reference standard to confirm its identity.

- Sample Preparation:

- If the sample is not a fine powder, place a portion (about 120-200 mg) into a vial with a grinding ball.

- Grind the sample mechanically for a short duration (e.g., 10 seconds) to achieve a fine, consistent powder [1].

- Transfer approximately 60 mg of the ground powder into a 1 cm diameter pellet die.

- Compress the powder into a pellet at high pressure (e.g., 4,000 psi) using a hydraulic press [1].

- Mount the pellet on a PMMA or similar sample holder for analysis.

- Instrumental Parameters [1]:

- X-ray Source: Cu-Kα

- Scan Range: 5° to 135° 2Θ (a wider range is recommended to capture more diffraction lines)

- Step Size: 0.03°

- Step Time: 0.3 seconds

- Data Analysis: Compare the collected diffraction pattern to a reference pattern from a database such as the International Centre for Diffraction Data (ICDD) or the Cambridge Structural Database (CSD). A positive identification is made when the peak positions (2Θ angles) and their relative intensities match the reference pattern.

The workflow for this XRD analysis is summarized in the diagram below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can identify functional groups and molecular structure by measuring the absorption of infrared light [1].

- Objective: To acquire the infrared absorption spectrum of the sample and identify characteristic bands of the dichromate ion (Cr₂O₇²⁻).

- Sample Preparation:

- The sample must be a fine powder. Use the grinding procedure described in the XRD protocol if necessary.

- The most common method for solid powders is Attenuated Total Reflectance (ATR). Simply place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact [1].

- Instrumental Parameters [1]:

- Spectral Range: 4000 to 650 cm⁻¹

- Resolution: 4 cm⁻¹

- Number of Scans: 64 (to improve the signal-to-noise ratio)

- Data Analysis: Examine the resulting spectrum for key absorption peaks. While specific reference data for this compound is needed for definitive identification, the dichromate ion typically shows strong bands in the 850-950 cm⁻¹ region (asymmetric Cr-O stretching) and between 700-900 cm⁻¹ (Cr-O bonds) [1].

Important Considerations for a Reliable Analysis

- Complementary Techniques: XRD and FT-IR provide complementary data. XRD is excellent for crystalline phase identification, while FT-IR provides information on molecular bonds [1]. For a complete picture, these should be supplemented with elemental analysis to confirm the presence of Ba and Cr.

- Reference Standards: The most accurate identification relies on comparing your results to certified reference materials or database entries for pure this compound.

- Safety Note: this compound is a toxic compound containing hexavalent chromium. All handling and preparation must be conducted following strict safety protocols, using appropriate personal protective equipment (PPE) and engineering controls.

References

barium dichromate solubility in water

Solubility and Chemical Properties

The available data primarily relates to barium chromate. Barium dichromate itself is highly soluble, but no specific numerical solubility values (like g/100mL) were found.

| Compound | Solubility Product Constant (Ksp) / Solubility | Key Property |

|---|---|---|

| Barium Chromate (BaCrO₄) | Ksp = 1.2 × 10⁻¹⁰ [1] | Very low solubility (precipitates) |

| This compound (BaCr₂O₇) | Highly soluble in water [2] | No specific quantitative data found |

The core of this compound's chemistry lies in its equilibrium with barium chromate, which is heavily influenced by pH, as shown below:

The equilibrium between chromate, dichromate, and solid barium chromate is pH-dependent.

Preparation Protocol from Barium Chromate

This method is adapted from a detailed laboratory procedure [2].

Objective: To synthesize water-soluble this compound (BaCr₂O₇) from poorly soluble barium chromate (BaCrO₄) via acidification.

Step 1: Preparation of Barium Chromate Precursor If starting with potassium dichromate, first convert it to barium chromate.

- Neutralize a cold, strong solution of potassium dichromate (K₂Cr₂O₇) with sodium hydroxide (NaOH) to form potassium chromate (K₂CrO₄).

- Heat the solution to boiling and add a hot 1M solution of barium chloride (BaCl₂) with stirring. A brilliant lemon-yellow precipitate of BaCrO₄ forms.

- Allow the precipitate to settle for several days, decant the supernatant, and wash with clean water. The wet precipitate can be used directly in the next step.

Step 2: Conversion to this compound

- To the washed BaCrO₄ precipitate, add a slight molar deficiency of dilute sulfuric acid (H₂SO₄, approximately 2M) with stirring. The reaction is: 2 BaCrO₄ (s) + H₂SO₄ (aq) → BaCr₂O₇ (aq) + BaSO₄ (s) + H₂O (l) An orange solution of soluble BaCr₂O₇ forms alongside a white precipitate of BaSO₄.

- Heating near boiling and slow cooling improves the settleability of BaSO₄. Do not filter at this stage.

Step 3: Metathesis to Ammonium Dichromate (Isolation Step)

- Add a solution of ammonium sulfate ((NH₄)₂SO₄) to the mixture from Step 2. The reaction is: BaCr₂O₇ (aq) + (NH₄)₂SO₄ (aq) → (NH₄)₂Cr₂O₇ (aq) + BaSO₄ (s) This precipitates more BaSO₄ and leaves ammonium dichromate in solution.

- Allow the BaSO₄ to settle, decant the clear orange solution, and vacuum-filter to remove any residual solid.

- Evaporate the filtrate slowly on a water bath in a well-ventilated area (e.g., under a fume hood) to crystallize (NH₄)₂Cr₂O₇. Avoid high temperatures and bright light to prevent decomposition.

Important Technical Notes

- Handling and Safety: Barium salts are toxic, and chromium (VI) compounds are carcinogenic and strong oxidizers. All procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a fume hood.

- Solubility Insight: While a specific number is unavailable, the described chemistry confirms that this compound is highly soluble enough to remain in solution while barium sulfate (Ksp = 1.1×10⁻¹⁰) precipitates [2] [1].

- Alternative Pathways: Barium chromate also dissolves in other strong acids like HNO₃ and HCl due to the protonation of chromate, shifting the equilibrium and forming soluble dichromate [3] [4].

References

- 1. Ksp Table - University of Rhode Island [chm.uri.edu]

- 2. Sciencemadness Discussion Board - Any method to convert potassium... [sciencemadness.org]

- 3. Chromate chemical equilibria • Physics Forums Barium [physicsforums.com]

- 4. Several reactions involving: Chromate and Dichromate ions [physicsforums.com]

Comprehensive Technical Analysis: Chromate-Dichromate Equilibrium and Barium Chromate Chemistry

Introduction to Chromium(VI) Chemistry

Chromium(VI) compounds represent crucial redox systems in inorganic chemistry with significant applications in industrial processes and analytical chemistry. The chromate-dichromate equilibrium constitutes a fundamental pH-dependent system that demonstrates Le Chatelier's principle with visually observable color changes, while barium chromate precipitation provides an important analytical method for chromium detection and quantification. This equilibrium system involves the interconversion between yellow chromate ions (CrO₄²⁻) and orange dichromate ions (Cr₂O₇²⁻) through a reversible protonation reaction that is highly dependent on solution acidity [1].

The chemistry of hexavalent chromium compounds is particularly relevant to industrial applications including corrosion inhibition, pigment production, and leather tanning, though their significant toxicity requires careful handling and disposal [1]. Understanding the precise equilibrium constants, solubility relationships, and analytical methodologies for these compounds is essential for researchers working in materials science, analytical chemistry, and environmental monitoring who may encounter these compounds in various research and development contexts.

Chromate-Dichromate Equilibrium Fundamentals

Core Equilibrium System

The chromate-dichromate equilibrium represents a classic acid-base dependent system in which two chromium(VI) anions interconvert in response to changes in solution pH. The primary equilibrium reaction governing this interconversion is:

[ \ce{2CrO4^2- + 2H+ <=> Cr2O7^2- + H2O} ]

In this reversible process, the yellow chromate ion (CrO₄²⁻) predominates under alkaline conditions, while the orange dichromate ion (Cr₂O₇²⁻) becomes the primary species in acidic environments [1] [2]. This color change provides a visual indicator of solution pH, making this system particularly useful for educational demonstrations and analytical applications. The equilibrium shift occurs because hydrogen ions (H⁺) act as a reactant in the forward direction, meaning that increasing acidity favors dichromate formation, while decreasing acidity (increasing basicity) favors chromate ions.

The interconversion mechanism involves protonation of chromate ions followed by condensation through dehydration. In strongly acidic conditions (pH < 2), further condensation can occur, forming trichromate (Cr₃O₁₀²⁻) and tetrachromate (Cr₄O₁₃²⁻) ions, though these species are less stable [1]. All polyoxyanions of chromium(VI) maintain structures composed of tetrahedral CrO₄ units sharing corners, maintaining the tetrahedral coordination geometry around chromium centers throughout the various condensation states.

Additional Equilibrium Relationships

Beyond the primary interconversion equilibrium, several secondary equilibria influence the system. The hydrogen chromate ion (HCrO₄⁻) forms as an intermediate species and participates in its own equilibrium relationships:

[ \ce{HCrO4- <=> CrO4^2- + H+} \quad (\text{pKa} ≈ 5.9) ]

[ \ce{2HCrO4- <=> Cr2O7^2- + H2O} ]

The hydrogen chromate ion may undergo further protonation to form molecular chromic acid (H₂CrO₄), though the pKa for this equilibrium (H₂CrO₄ ⇌ HCrO₄⁻ + H⁺) remains poorly characterized with reported values ranging between -0.8 and 1.6 [1]. The dichromate ion itself can protonate to form HCr₂O₇⁻, though this species is only relevant at very low pH (pKa = 1.18) and can typically be ignored at pH > 4 [1].

Table: Chromate-Dichromate Equilibrium Species and Properties

| Species | Formula | Color | Predominant pH Range | Molecular Geometry |

|---|---|---|---|---|

| Chromate ion | CrO₄²⁻ | Yellow | pH > 6.5 | Tetrahedral |

| Hydrogen chromate | HCrO₄⁻ | Orange-yellow | pH 2.5-6.5 | Tetrahedral |

| Dichromate ion | Cr₂O₇²⁻ | Orange | pH 2-6.5 | Two corner-sharing tetrahedra |

| Chromic acid | H₂CrO₄ | Orange-red | pH < 2 | Tetrahedral |

The redox properties of chromium(VI) species also play a significant role in their chemical behavior. In acidic solution, dichromate functions as a strong oxidizing agent (ε⁰ = 1.33 V), being reduced to chromium(III) ions:

[ \ce{Cr2O7^2- + 14H+ + 6e- -> 2Cr^3+ + 7H2O} ]

In alkaline solutions, chromate serves as a weaker oxidizing agent (ε⁰ = -0.13 V), being reduced to chromium(III) hydroxide [1]:

[ \ce{CrO4^2- + 4H2O + 3e- -> Cr(OH)3 + 5OH-} ]

This difference in oxidizing power with pH has practical implications for analytical applications, particularly in titrations where control of pH is essential for achieving quantitative oxidation of analytes.

Barium Chromate and Dichromate Chemistry

Precipitation and Analytical Applications

Barium chromate (BaCrO₄) represents an important insoluble salt used in analytical chemistry for chromium detection and quantification. The precipitation reaction occurs when barium ions encounter chromate ions in solution:

[ \ce{Ba^2+ + CrO4^2- -> BaCrO4(s)} ]

This reaction produces a characteristic yellow precipitate that serves as a confirmatory test for chromate ions [3] [4]. The formation of barium chromate is particularly useful in analytical chemistry because it provides a visual indication of chromate presence and can be used for gravimetric analysis. When barium ions are added to a solution at chromate-dichromate equilibrium, they selectively remove chromate ions through precipitation, causing a shift in the equilibrium according to Le Chatelier's principle as the system attempts to replace the depleted chromate ions [5].

The solubility of barium chromate is significantly affected by solution pH due to the interconnected equilibrium relationships. In acidic conditions, chromate ions convert to dichromate, reducing the concentration of chromate available to form the precipitate and potentially causing existing barium chromate to dissolve [4]. This phenomenon was demonstrated in experiments where adding HCl to barium chromate precipitate resulted in dissolution and formation of an orange-yellow solution due to the conversion to dichromate ions [4]. Conversely, in alkaline conditions, the equilibrium favors chromate ions, promoting barium chromate precipitation.

Comparative Solubility and Chemical Behavior

Barium chromate exhibits different solubility characteristics compared to other chromate salts, which can be exploited in analytical separations. When acids are added to barium chromate, the behavior varies depending on the specific acid used:

- With HCl: The precipitate dissolves, forming an orange-yellow solution due to dichromate formation [4]

- With HNO₃: Similar dissolution occurs but produces a paler orange-yellow solution, potentially due to HNO₃ being a slightly weaker acid [4]

- With H₂SO₄: The precipitate does not dissolve readily, as sulfate ions react with barium to form an insoluble barium sulfate layer, limiting further reaction [4]

The formation of barium chromate must be considered in the context of the complete equilibrium system. The following diagram illustrates the interconnected relationships between pH changes, barium addition, and the resulting equilibrium shifts:

Diagram 1: Chromate-dichromate equilibrium relationships showing the effects of pH changes and barium ion addition. Acidic conditions favor orange dichromate formation, while alkaline conditions favor yellow chromate. Barium ions selectively precipitate chromate, shifting the equilibrium.

The selective precipitation of barium chromate provides a method for manipulating the chromate-dichromate equilibrium and serves as the basis for analytical detection methods. The bright yellow precipitate forms a distinct contrast against the solution colors, making it easily identifiable in qualitative analysis schemes [3] [4].

Quantitative Data and Equilibrium Constants

Equilibrium Constants and Thermodynamic Data

The chromate-dichromate system is characterized by well-defined equilibrium constants that govern the distribution of species at different pH levels. The primary equilibrium constant for the interconversion between chromate and dichromate has been extensively studied, with the equilibrium heavily favoring dichromate formation under acidic conditions. The acid dissociation constants for related species play a crucial role in determining the predominant species at various pH values:

Table: Equilibrium Constants for Chromium(VI) Species in Aqueous Solution

| Equilibrium Reaction | Equilibrium Constant | Conditions | Reference |

|---|---|---|---|

| 2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O | K ≈ 4.2 × 10¹⁴ | 25°C | [1] |

| HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺ | pKa = 5.9 | 25°C | [1] |

| H₂CrO₄ ⇌ HCrO₄⁻ + H⁺ | pKa ≈ -0.8 to 1.6 | 25°C | [1] |

| HCr₂O₇⁻ ⇌ Cr₂O₇²⁻ + H⁺ | pKa = 1.18 | 25°C | [1] |

The large equilibrium constant for the chromate to dichromate conversion indicates the strong driving force for dichromate formation in acidic media. The predominance diagram for chromium(VI) species shows that chromate ions prevail at pH > 6.5, while dichromate ions dominate between pH 2.5 and 6.5 [1]. Below pH 2.5, further protonation occurs, forming HCr₂O₇⁻ and molecular chromic acid (H₂CrO₄).

Solubility Data and Analytical Parameters

The solubility of barium chromate plays a significant role in its analytical applications. The solubility product constant (Ksp) for BaCrO₄ is approximately 1.2 × 10⁻¹⁰ at 25°C, indicating very low solubility in neutral and alkaline conditions. However, the effective solubility increases significantly in acidic conditions due to the conversion of chromate to dichromate, which is not precipitated by barium ions.

Table: Solubility and Analytical Parameters for Chromate and Dichromate Compounds

| Parameter | Value | Conditions | Significance |

|---|---|---|---|

| BaCrO₄ Solubility Product | 1.2 × 10⁻¹⁰ | 25°C | Determines precipitation efficiency |

| Detection Limit (Cr(VI)) | 2.5 × 10⁻⁶ M | Potentiometric sensor | [6] |

| Linear Range (Cr(VI)) | 5.2 × 10⁻⁶ - 1.0 × 10⁻¹ M | Potentiometric sensor | [6] |

| Redox Potential (Cr₂O₇²⁻/Cr³⁺) | 1.33 V | Acidic solution | Strong oxidizing power |

| Redox Potential (CrO₄²⁻/Cr(OH)₃) | -0.13 V | Alkaline solution | Weaker oxidizing power |

The solubility of barium chromate exhibits a strong pH dependence, with maximum precipitation occurring around pH 7-8 where chromate ions predominate but acidity is insufficient to dissolve the precipitate. This pH dependency enables selective precipitation schemes for separating chromium from other metal ions in complex mixtures.

Experimental Methods and Protocols

Acid-Base Equilibrium Shifting Experiments

The chromate-dichromate equilibrium provides an excellent demonstration of Le Chatelier's principle through visually observable color changes. The following protocol outlines a standardized method for studying this equilibrium:

Materials Required:

- 0.1 M potassium chromate (K₂CrO₄) solution

- 0.1 M potassium dichromate (K₂Cr₂O₇) solution

- 1.0 M hydrochloric acid (HCl) solution

- 1.0 M sodium hydroxide (NaOH) solution

- Test tubes and rack

- Plastic dropper pipets

Procedure:

- Place approximately 1 mL of 0.1 M K₂CrO₄ solution in a test tube. Record the initial yellow color.

- Add 1.0 M HCl dropwise to the chromate solution, shaking gently after each addition. Continue until no further color change is observed. Record the color change from yellow to orange.

- Place approximately 1 mL of 0.1 M K₂Cr₂O₇ solution in a separate test tube. Record the initial orange color.

- Add 1.0 M NaOH dropwise to the dichromate solution, shaking gently after each addition. Continue until no further color change is observed. Record the color change from orange to yellow.

- Reverse the process by adding the opposite reagent to each test tube, observing the color changes.

Observations and Interpretation: The color changes demonstrate the equilibrium shift in response to pH changes. Adding acid (H⁺ ions) to yellow chromate shifts the equilibrium toward orange dichromate formation, while adding base (OH⁻ ions) to orange dichromate removes H⁺ ions, shifting the equilibrium toward yellow chromate [3] [2] [5]. This experiment provides a clear demonstration of Le Chatelier's principle, where the system responds to counteract the imposed change in H⁺ concentration.

Barium Chromate Precipitation and Equilibrium Effects

This experiment demonstrates how selective precipitation can disturb an equilibrium system and provides a method for chromate ion detection:

Materials Required:

- 0.1 M potassium chromate (K₂CrO₄) solution

- 0.1 M potassium dichromate (K₂Cr₂O₇) solution

- 0.1 M barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂) solution

- 1.0 M hydrochloric acid (HCl) solution

- 1.0 M sodium hydroxide (NaOH) solution

- Test tubes and rack

- Centrifuge (optional, for enhanced precipitation observation)

Procedure:

- Prepare separate test tubes containing approximately 1 mL each of K₂CrO₄ and K₂Cr₂O₇ solutions.

- To each test tube, add 5-10 drops of BaCl₂ or Ba(NO₃)₂ solution. Observe the formation of a yellow precipitate in the chromate solution.

- Note the limited or absent precipitation in the dichromate solution, as dichromate ions do not form an insoluble compound with barium.

- To the chromate tube with barium chromate precipitate, add HCl dropwise. Observe the dissolution of the precipitate and color change of the solution to orange.

- To a fresh sample of chromate solution with barium chromate precipitate, add NaOH dropwise. Note that the precipitate remains but the solution may become more intensely yellow.

- For the dichromate solution, add BaCl₂ followed by NaOH dropwise. Observe the formation of precipitate as the solution turns yellow and chromate ions are generated.

Observations and Interpretation: The formation of yellow BaCrO₄ precipitate serves as a positive test for chromate ions [3]. Adding HCl to the precipitate dissolves it through two simultaneous effects: the acid shifts the equilibrium toward dichromate formation (which does not precipitate with barium), and the increased ionic strength may slightly increase solubility [4]. The experimental workflow for these procedures can be visualized as follows:

Diagram 2: Experimental workflow for chromate-dichromate equilibrium and barium chromate precipitation experiments. The diagram shows the procedures for acid/base shifting of the equilibrium and barium precipitation tests with observed outcomes.

These experiments provide comprehensive characterization of the chromate-dichromate equilibrium system and demonstrate key principles of chemical equilibrium, precipitation, and qualitative analysis.

Safety Considerations and Industrial Applications

Toxicity and Handling Protocols

Hexavalent chromium compounds, including chromates and dichromates, present significant health hazards that require strict safety protocols during handling. The International Agency for Research on Cancer (IARC) classifies hexavalent chromium compounds as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans [1]. Inhalation of particles or aerosols containing these compounds can cause lung cancer, and positive associations have been observed with cancer of the nose and nasal sinuses [1].

Safety protocols for handling chromate and dichromate compounds should include:

- Use of appropriate personal protective equipment (PPE) including gloves, safety goggles, and lab coats

- Procedures to prevent inhalation exposure through use of fume hoods or respiratory protection when handling powders

- Implementation of engineering controls to contain and capture chromium-containing dusts and aerosols

- Establishment of strict waste disposal procedures for chromium-containing wastes

- Regular monitoring of workplace air for chromium in industrial settings

The European Union restricts the use of chromate compounds in manufactured goods through the Restriction of Hazardous Substances (RoHS) Directive (2002/95/EC), which has influenced global manufacturing practices [1]. Researchers must be aware of these regulations when designing experiments or processes involving chromium(VI) compounds.

Industrial Applications and Analytical Uses

Despite their toxicity, chromates and dichromates maintain importance in various industrial applications:

- Corrosion Inhibition: Chromate compounds are used in chrome plating to protect metals from corrosion and improve paint adhesion [1]

- Pigment Production: Chromate and dichromate salts of heavy metals, lanthanides, and alkaline earth metals are used as pigments due to their very low solubility in water and bright colors [1]

- Oxidizing Agents: In analytical chemistry, dichromate solutions serve as standard oxidizing titrants for determining chemical oxygen demand and analyzing reducing agents [2]

- Leather Tanning: Chromium(III) compounds derived from reduction of chromium(VI) are used in leather tanning processes

In analytical chemistry, the barium chromate precipitation reaction provides a qualitative test for chromate ions and can be adapted for gravimetric determination of chromium [3] [4]. The color changes associated with the chromate-dichromate equilibrium also serve as educational demonstrations of chemical equilibrium principles and Le Chatelier's principle [2] [5].

Approximately 136,000 tonnes (150,000 tons) of hexavalent chromium, mainly as sodium dichromate, were produced in 1985 [1]. While production has likely decreased due to environmental and health concerns, these compounds remain important in specific industrial sectors where their unique properties justify controlled use with appropriate safety measures.

Conclusion

The chromate-dichromate equilibrium represents a chemically dynamic system that demonstrates fundamental principles of acid-base chemistry, chemical equilibrium, and analytical precipitation reactions. The pH-dependent interconversion between yellow chromate and orange dichromate ions provides a visually observable demonstration of Le Chatelier's principle, while the selective precipitation of barium chromate serves as both an analytical tool and a method for manipulating the equilibrium. The quantitative relationships governing this system, including equilibrium constants and solubility products, enable precise analytical applications despite the significant toxicity of hexavalent chromium compounds.

References

- 1. and Chromate - Wikipedia dichromate [en.wikipedia.org]

- 2. Describes and explains some features of chromium chemistry [chemguide.co.uk]

- 3. The Equilibrium of Chromate and Dichromate [digipac.ca]

- 4. chemical Barium • Physics Forums Chromate equilibria [physicsforums.com]

- 5. CHEM 2 L Final Flashcards | Quizlet [quizlet.com]

- 6. (DOC) Le Chatelier's Principle Chromate C Dichromate [academia.edu]

Barium Dichromate: Chemical and Physical Properties

The table below summarizes the key identifying information and properties of barium dichromate as found in chemical databases [1].

| Property | Value / Description |

|---|---|

| Common Name | This compound |

| CAS Number | 13477-01-5 |

| Molecular Formula | BaCr(_2)O(_7) |

| Molecular Weight | 353.315 g/mol |

| Synonyms | Barium bichromate; Dichromic acid, barium salt; this compound dihydrate [1]. |

Synthesis Pathways for Related Chromate Pigments

The search results detail the historical synthesis of various yellow chromate pigments, which share methodological similarities with the potential synthesis of this compound [2].

Synthesis of Barium Chromate (BaCrO₄)

This is a precipitation reaction, and the general workflow is as follows:

- Precursor Solutions: The typical method involves reacting a solution of a barium salt, such as barium nitrate (Ba(NO₃)₂) or barium chloride (BaCl₂), with a solution of a chromate or dichromate salt, like sodium or potassium chromate [2].

- Key Steps:

- The barium salt solution is added to the chromate solution with stirring.

- A precipitate of barium chromate forms immediately.

- The precipitate is filtered, washed thoroughly with water to remove soluble by-products (e.g., sodium nitrate or chloride), and then dried [2].

Potential Pathway to this compound

The synthesis of strontium chromate (SrCrO₄) is described as using strontium chloride and sodium dichromate [2]. An analogous reaction using a barium salt is a plausible route to this compound, which would also be an acid salt. The reaction in an aqueous system can be complex due to equilibria between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, which are pH-dependent.

Analytical Methods for Characterization

The following techniques, used for related pigments, are essential for confirming the identity and purity of synthesized chromates [2].

| Technique | Application & Identifying Features |

|---|---|

| Micro-Fourier Transform Infrared (μ-FTIR) Spectroscopy | Identifies functional groups. The CrO₄²⁻ asymmetric stretch between 1000 and 700 cm⁻¹ provides a fingerprint for identification [2]. |

| Micro-Raman (μ-Raman) Spectroscopy | Probes the CrO₄²⁻ stretching bands in the region of 850–950 cm⁻¹. Different chromates have distinct Raman shifts [2]. |

| X-ray Diffraction (XRD) | Defines the crystal structure of the pigment and is a primary method for conclusive identification [2]. |

Critical Safety and Handling Notes

- Chromium (VI) Hazards: Compounds like chromates and dichromates are strong oxidizers and can be carcinogenic and toxic upon ingestion, inhalation, or skin contact.

- Safe Laboratory Practice: Synthesis must be conducted with appropriate personal protective equipment (PPE) including gloves and safety glasses, and within a properly functioning fume hood to prevent inhalation of powders or mists.

- Waste Disposal: Waste products must be collected and disposed of according to local regulations for toxic and heavy metal waste.

Guidance for Further Research

The searched literature provides a strong chemical foundation but lacks a explicit, step-by-step "recipe" for this compound. To proceed, I suggest:

- Consult Specialized Sources: Search for comprehensive inorganic chemistry textbooks or synthetic chemistry handbooks (e.g., Handbook of Preparative Inorganic Chemistry).

- Refine Your Search: Use the CAS Number 13477-01-5 in your searches for highly specific and reliable data from chemical supplier databases (e.g., Sigma-Aldrich) or patent literature.

References

Application Note: Alcohol Oxidation using Barium Dichromate

Barium dichromate serves as a mild oxidizing agent for the selective conversion of primary and secondary alcohols to carbonyl compounds in non-aqueous, polar aprotic media [1]. A key advantage is its selectivity; over-oxidation of primary alcohols to carboxylic acids does not occur, and they are cleanly converted to aldehydes [1]. Primary and secondary benzylic alcohols are oxidized particularly efficiently [1].

The table below summarizes the properties and key reaction details for this compound in this context.

| Property / Aspect | Description |

|---|---|

| Chemical Formula | BaCr₂O₇ [1] |

| Primary Application | Oxidation of alcohols to carbonyl compounds (aldehydes, ketones) [1] |

| Reaction Media | Non-aqueous, polar aprotic solvents [1] |

| Key Advantage | High selectivity; prevents over-oxidation of primary alcohols to carboxylic acids [1] |

| Substrate Performance | Benzylic alcohols oxidize faster and more efficiently [1] |

Experimental Protocol: Oxidation of Alcohols with this compound

Title: Selective Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds Using this compound.

Objective: To provide a detailed methodology for the selective oxidation of alcohols using this compound as a mild oxidizing agent.

Materials:

- Reactant: Substrate alcohol (primary or secondary).

- Reagent: this compound (BaCr₂O₇).

- Solvent: Non-aqueous, polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM) - specific solvent should be confirmed from the primary literature).

- Equipment: Round-bottom flask, magnetic stirrer, heating mantle (if required), separatory funnel, distillation or flash chromatography apparatus for product purification.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve the substrate alcohol in an appropriate volume of a dry, polar aprotic solvent.

- Addition of Oxidant: Add a stoichiometric amount of this compound to the reaction mixture. The exact molar ratio of oxidant to substrate should be determined from the primary literature source [1].

- Stirring and Reaction Monitoring: Stir the reaction mixture at room temperature or under mild heating for the required time. The reaction progress should be monitored by thin-layer chromatography (TLC) or another appropriate analytical method.

- Work-up Procedure: Upon completion, the reaction mixture is carefully quenched, likely with a saturated aqueous solution of sodium sulfite or sodium thiosulfate to reduce any excess chromate, followed by dilution with water.

- Product Isolation: Extract the aqueous mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filter.

- Purification: Concentrate the organic filtrate under reduced pressure and purify the crude product using an appropriate technique such as distillation or flash chromatography to obtain the pure carbonyl compound.

Critical Safety and Handling Notes

- Chromium (VI) Hazards: this compound contains hexavalent chromium (Cr⁶⁺), which is toxic, a known carcinogen, and a severe environmental hazard [2]. It must be handled with extreme care.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

- Waste Disposal: All waste materials, including quenching solutions, must be collected as hazardous chemical waste and disposed of according to your institution's environmental, health, and safety (EHS) protocols.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the oxidation experiment, from setup to purification.

Figure 1: General workflow for the oxidation of alcohols using this compound. Note: The quenching step is highlighted due to critical safety procedures involved in handling chromium waste.

Suggestions for Further Research

The available information on this compound's catalytic applications is limited. To develop more comprehensive application notes, I suggest you:

- Consult Primary Literature: The specific protocol originates from a 2004 paper in Tetrahedron Letters [1]. Accessing the full text of this article is essential for obtaining complete experimental details, including exact stoichiometry, reaction times, and specific solvents used.

- Explore Broader Context: While not specific to this compound, recent research discusses the use of other dichromate compounds as precursors for mixed metal oxide catalysts, particularly for reactions like CO₂ hydrogenation [2]. This indicates a potential, though less direct, application area.

- Investigate Alternatives: The field of boron-based catalysis is active, with research focused on developing stable and efficient catalysts that may serve as alternatives to traditional metal oxidants [3].

References

barium dichromate in materials science research

Chemical Profile: Barium Dichromate

The table below summarizes the key identifiers and physical properties of this compound as found in chemical databases [1] [2].

| Property | Value |

|---|---|

| CAS Number | 13477-01-5 |

| Molecular Formula | BaCr₂O₇ |

| Molar Mass | 353.32 g/mol |

| Other Names | Barium bichromate, Dichromic acid barium salt |

| Chemical Structure | The salt consists of Ba²⁺ and Cr₂O₇²⁻ ions. |

Applications in Organic Synthesis

This compound serves as a specialized reagent for selective oxidation reactions. The following table compares its two primary applications as identified in the literature [3] [4].

| Application | Reaction | Key Features & Selectivity |

|---|---|---|

| Alcohol Oxidation | Converts primary and secondary alcohols to carbonyl compounds (aldehydes and ketones). | A mild reagent; prevents over-oxidation of primary alcohols to acids. Primary and secondary benzylic alcohols oxidize faster. |

| Thiol Oxidation | Converts thiols (R-SH) to their corresponding disulfides (R-S-S-R). | Efficient for both aromatic and aliphatic thiols; overoxidation to sulfonic acids is not observed. |

Detailed Experimental Protocols

Protocol 1: Oxidation of Alcohols to Carbonyl Compounds

This protocol is adapted from methods described for oxidizing alcohols in non-aqueous, polar aprotic media [3].

- Reaction Setup: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

- Procedure:

- Suspend this compound (1-2 mmol) in a polar aprotic solvent like dry acetonitrile or dichloromethane (10-15 mL) in a round-bottom flask.

- Add the alcohol substrate (1 mmol) to the stirring suspension.

- Stir the reaction mixture at room temperature or under mild heating (e.g., 40-50°C) while monitoring by thin-layer chromatography (TLC).

- Upon completion (typically within a few hours), cool the mixture to room temperature.

- Work-up and Isolation:

- Filter the reaction mixture to remove the spent chromium salts and other insoluble solids.

- Wash the solid residue thoroughly with the same solvent used for the reaction.

- Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.

- Purify the crude product containing the carbonyl compound (aldehyde or ketone) using standard techniques such as column chromatography or distillation.

The workflow for this oxidation process is outlined below:

Protocol 2: Oxidation of Thiols to Disulfides

This protocol describes the conversion of thiols to disulfides using this compound [4].

- Reaction Setup: The procedure is performed in a similar non-aqueous, polar aprotic environment.

- Procedure:

- Add the thiol substrate (1 mmol) to a stirred suspension of this compound (0.5-1 mmol) in a solvent like acetonitrile (10 mL).

- Stir the reaction mixture at room temperature. The reaction is often fast and can be monitored by TLC.

- Once the thiol is consumed, the reaction is complete.

- Work-up and Isolation:

- Filter the mixture to remove the chromium-containing residues.

- Evaporate the solvent from the filtrate under reduced pressure.

- The resulting crude disulfide can often be purified by recrystallization or chromatography to achieve high purity.

The workflow for thiol oxidation is straightforward, as shown below:

Critical Safety & Handling Notes

- Toxicity and Carcinogenicity: All hexavalent chromium (Cr(VI)) compounds, including this compound, are known to be toxic, corrosive, and human carcinogens [5]. They can cause severe damage to organs through prolonged or repeated exposure and pose a potential risk of genetic defects.

- Safe Handling: Procedures must be conducted in a well-ventilated fume hood. Personnel should wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

- Waste Disposal: Spent reagent and waste must be collected separately for disposal as hazardous chemical waste, in compliance with local environmental, health, and safety regulations. Aqueous work-up should be avoided where possible to prevent the formation of soluble Cr(VI) species, which are more mobile and environmentally hazardous [3] [4]. The spent reagent after reaction is primarily in a reduced Cr(III) form, which is less hazardous, but must still be treated as heavy metal waste.

Research Context and Comparison

This compound's utility lies in its role as a mild and selective oxidizing agent. Its main advantage over other chromium(VI) reagents is its ability to facilitate specific transformations—like stopping at the aldehyde for primary alcohols or forming disulfides from thiols—without over-oxidation [3] [4]. The search results did not indicate widespread use in inorganic materials science (e.g., like its relative barium ferrite in magnets [6]), but rather highlight its niche in synthetic organic chemistry.

Frequently Asked Questions

Q: Can this compound be prepared from potassium dichromate? A: Yes, it can be synthesized by a metathesis reaction. One common method involves reacting potassium chromate (made from potassium dichromate and potassium hydroxide) with barium chloride to form a precipitate of barium chromate. This yellow solid can then be converted to the orange this compound by treatment with a calculated amount of sulfuric acid [7].

Q: Why use this compound over more common oxidants like Jones reagent? A: The key advantage is selectivity and mildness. Its use in non-aqueous media and its specific properties help prevent the over-oxidation of sensitive functional groups, making it valuable for synthesizing aldehydes and specific disulfide bonds [3] [4].

References

- 1. | CAS#:13477-01-5 | Chemsrc this compound [chemsrc.com]

- 2. | 13477-01-5 this compound [chemicalbook.com]

- 3. [BaCr2O7], a mild reagent for oxidation of... | CoLab this compound [colab.ws]

- 4. , An Oxidizing Agent For... | Semantic Scholar this compound [semanticscholar.org]

- 5. sciencedirect.com/science/article/abs/pii/S0820593009600050 [sciencedirect.com]

- 6. Ferrite Market Size, Key Highlights, Strategy & Growth... Barium [linkedin.com]

- 7. Sciencemadness Discussion Board - Any method to convert potassium... [sciencemadness.org]

barium dichromate dihydrate crystallization method

Chemical Information for Barium Dichromate

The table below summarizes the available fundamental data for this compound, which is foundational for any experimental work.

| Property | Details |

|---|---|

| CAS Number | 13477-01-5 [1] [2] |

| Molecular Formula | BaCr₂O₇ [1] [2] |

| Synonym | This compound dihydrate [1] [2] |

| Molar Mass | 353.32 g/mol [1] |

Potential Avenues for Your Research

To develop a practical crystallization protocol, you will likely need to consult more specialized sources. The following workflow outlines a suggested approach for your research.

Consult Specialized Literature

- Search for primary research articles in scientific journals (e.g., via Scopus, Web of Science, or Google Scholar) using keywords like "this compound crystal growth," "synthesis," and "single crystal preparation."

- Review older inorganic chemistry textbooks or handbooks, such as Mellor's Comprehensive Treatise on Inorganic and Theoretical Chemistry or Gmelin's Handbook of Inorganic Chemistry, which are cited as common data sources in the search results [3].

Analyze Precursor Information

- The synthesis of related compounds can offer valuable insights. For example, one search result indicates that barium chloride dihydrate is produced by neutralizing barium hydroxide with hydrochloric acid in an aqueous solution [3].

- By analogy, this compound dihydrate may be prepared through a similar metathesis reaction, such as mixing solutions of barium chloride and sodium dichromate, followed by careful crystallization.

Establish Safety Protocols

- Barium compounds are generally toxic [4], and hexavalent chromium (Cr(VI)) in dichromates is a known carcinogen and strong oxidizer. A rigorous safety protocol is non-negotiable.

- This must include the use of appropriate Personal Protective Equipment (PPE) like gloves and eyeshields [4], working within a certified fume hood, and having a clear procedure for the disposal of toxic waste.

Design Experimental Parameters

Without specific data, you will need to systematically optimize conditions. Key parameters to investigate include:

- Solvent System: Determine solubility in various solvents (e.g., water, aqueous acetic acid) to identify a suitable medium for slow evaporation.

- Temperature Program: Test crystallization across a range of temperatures, noting that some hydrated compounds may dehydrate at elevated temperatures (e.g., barium chloride dihydrate dehydrates when heated [3]).

- Crystallization Technique: Evaluate methods like slow evaporation, temperature gradient cooling, or solution bridging to grow single crystals of sufficient quality for analysis.

References

Comprehensive Application Notes and Protocols: Barium Dichromate as a Selective Oxidizing Agent in Organic Synthesis

Introduction to Barium Dichromate as an Oxidizing Agent

This compound (BaCr₂O₇) represents a specialized oxidizing agent in synthetic organic chemistry, offering selective oxidation capabilities for specific functional group transformations. This orange-red crystalline compound serves as a mild alternative to more conventional chromium-based oxidants, with demonstrated utility in the conversion of alcohols to carbonyl compounds and thiols to disulfides. Its particular value lies in its controlled reactivity in non-aqueous environments, which minimizes over-oxidation issues commonly encountered with more aggressive oxidizing agents. For researchers in pharmaceutical development and fine chemicals synthesis, this compound provides a valuable synthetic tool for selective transformations where preservation of other sensitive functional groups is required.

The compound exists as a stable solid at room temperature with the molecular formula BaCr₂O₇ and a molecular weight of 353.32 g/mol. [1] [2] Its CAS registry number is 13477-01-5, and it is also known by synonyms including barium bichromate and dichromic acid barium salt. [1] [2] Unlike many other chromium(VI) compounds, this compound exhibits moderate solubility in polar aprotic organic solvents, which facilitates its use in organic synthesis while maintaining sufficient reactivity for selective oxidations.

Chemical Properties and Characteristics

Fundamental Chemical Properties

This compound possesses specific chemical characteristics that make it particularly suitable for controlled oxidation reactions in organic synthesis. The compound demonstrates selective reactivity toward certain functional groups while remaining compatible with various organic solvent systems. Its molecular structure features the dichromate anion (Cr₂O₇²⁻) coordinated to the barium cation, providing a source of controlled oxidative potential.

Table 1: Fundamental Chemical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 13477-01-5 | [1] [2] |

| Molecular Formula | BaCr₂O₇ | [1] [2] |

| Molecular Weight | 353.32 g/mol | [1] [2] |

| Synonyms | Barium bichromate; Dichromic acid barium salt | [1] [2] |

| Appearance | Orange-red crystalline solid | - |

Solubility and Reactivity Characteristics

The solubility profile of this compound significantly influences its application in organic synthesis. The compound demonstrates limited solubility in water but exhibits useful solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. This solubility characteristic enables effective oxidation reactions in non-aqueous media, which is crucial for achieving high yields and preventing substrate or product decomposition. The controlled release of oxidative capacity in these solvent systems allows for selective transformations without significant over-oxidation, making it particularly valuable for synthesizing sensitive aldehydes from primary alcohols.

The reactivity of this compound follows patterns consistent with chromium(VI) oxidants but with moderated reaction kinetics. In contrast to more aggressive chromium trioxide or pyridinium chlorochromate, this compound provides a gradual oxidation profile that can be advantageous for substrates containing other oxidizable functional groups. The barium cation appears to moderate the reactivity of the dichromate anion, resulting in a reagent that maintains sufficient oxidative power while offering improved functional group compatibility. This balance makes it particularly useful for the oxidation of benzylic positions, which demonstrate enhanced reactivity compared to aliphatic systems.

Synthetic Applications in Organic Transformations

Oxidation of Alcohols to Carbonyl Compounds

This compound serves as an effective reagent for the selective oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. According to research published in Tetrahedron Letters, this transformation proceeds efficiently in non-aqueous polar aprotic media under mild conditions. [3] The oxidation demonstrates excellent functional group selectivity, with primary alcohols undergoing clean conversion to aldehydes without significant over-oxidation to carboxylic acids—a common problem with more aggressive oxidizing agents. This characteristic makes this compound particularly valuable for aldehyde synthesis, as these compounds often require controlled reaction conditions to prevent further oxidation.

The oxidation process exhibits significant rate enhancements for benzylic alcohols compared to their aliphatic counterparts. Both primary and secondary benzylic alcohols undergo faster and more efficient oxidation, enabling selective transformations in substrates containing multiple alcohol functionalities. [3] This chemoselectivity provides synthetic chemists with a valuable tool for selective manipulation of benzylic positions in complex molecules, potentially streamlining synthetic sequences in pharmaceutical development. The reaction typically proceeds at ambient temperature or with mild heating, offering practical advantages over methods requiring harsh conditions or elevated temperatures.

Table 2: Oxidation of Alcohols to Carbonyl Compounds Using this compound

| Alcohol Substrate | Product | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Primary aliphatic alcohols | Aldehydes | Non-aqueous polar aprotic media, mild conditions | No over-oxidation to carboxylic acids | [3] |

| Secondary aliphatic alcohols | Ketones | Non-aqueous polar aprotic media, mild conditions | Clean conversion to ketones | [3] |

| Primary benzylic alcohols | Aromatic aldehydes | Non-aqueous polar aprotic media, mild conditions | Faster reaction rates compared to aliphatic alcohols | [3] |

| Secondary benzylic alcohols | Aromatic ketones | Non-aqueous polar aprotic media, mild conditions | More efficient oxidation compared to aliphatic alcohols | [3] |

Oxidation of Thiols to Disulfides

Beyond alcohol oxidation, this compound demonstrates efficient conversion of thiols to their corresponding disulfides under non-aqueous conditions. [4] This transformation represents a versatile application in sulfur chemistry, providing a reliable method for disulfide formation without significant over-oxidation to sulfonic acids. The reaction proceeds effectively with both aromatic and aliphatic thiols, demonstrating comparable efficiency across different structural classes. This broad substrate scope enhances the utility of this compound in synthetic planning, particularly for the preparation of disulfide-linked compounds in pharmaceutical and materials chemistry.

The oxidation of thiols to disulfides represents a fundamental transformation in organic synthesis with particular relevance in biochemistry and medicinal chemistry, where disulfide bridges play crucial roles in peptide and protein structure. The ability of this compound to effect this conversion without significant side reactions makes it a valuable alternative to other oxidative methods. The reaction typically employs similar conditions to alcohol oxidations—non-aqueous polar aprotic solvents at ambient or mildly elevated temperatures—allowing for parallel methodology development in synthetic routes.

Experimental Protocols

General Considerations and Safety Precautions

Safety Warning: this compound contains both barium and chromium(VI) species, which present significant health hazards. Chromium(VI) compounds are known carcinogens and mutagenes, while barium compounds exhibit toxicity. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and prevent skin contact. Waste material should be collected separately for proper disposal according to institutional regulations for heavy metals.

Materials and Equipment:

- This compound (commercially available or prepared according to known methods)

- Anhydrous polar aprotic solvent (DMF, DMSO, or acetonitrile, dried over molecular sieves)

- Substrate alcohol or thiol

- Standard round-bottom flask with magnetic stir bar

- Reflux condenser (for reactions requiring heating)

- Inert atmosphere supply (argon or nitrogen)

- TLC equipment for reaction monitoring

- Filter paper and sintered glass funnel

- Rotary evaporator for concentration

Step-by-Step Protocol for Alcohol Oxidation

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, charge this compound (1.0-1.2 equivalents) under an inert atmosphere. Add anhydrous solvent (10-15 mL per mmol of substrate) and stir to partially dissolve the oxidant. The resulting suspension will have an orange-red color characteristic of chromium(VI).

Substrate Addition: Slowly add the alcohol substrate (1.0 equivalent) dissolved in a minimal amount of the same anhydrous solvent to the stirring this compound suspension. This gradual addition helps control the exothermic reaction and prevents local overheating.

Reaction Monitoring: Stir the reaction mixture at room temperature or at mild heating (40-50°C) depending on substrate reactivity. Monitor reaction progress by TLC or other appropriate analytical methods. Benzylic alcohols typically react within 1-3 hours, while aliphatic substrates may require 6-12 hours for complete conversion.

Workup Procedure: Once complete, carefully add the reaction mixture to cold water (approximately 50 mL per 10 mL of reaction volume) with stirring. The barium salts may precipitate at this stage. Extract the aqueous mixture with ethyl acetate or diethyl ether (3 × 20 mL portions).

Purification: Combine the organic extracts and wash with brine to remove residual solvent traces. Dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting carbonyl compound by flash chromatography or recrystallization as appropriate.

Step-by-Step Protocol for Thiol Oxidation

Reaction Setup: Prepare a suspension of this compound (0.5-0.6 equivalents) in anhydrous polar aprotic solvent (10-15 mL per mmol of substrate) under inert atmosphere. Note that only half an equivalent of oxidant is required since the transformation involves a two-electron oxidation of two thiol molecules.

Substrate Addition: Add the thiol substrate (1.0 equivalent) dropwise to the stirring oxidant suspension at room temperature. The reaction may develop a slight exotherm and color change may be observed as the reaction progresses.

Reaction Monitoring: Continue stirring at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours for most aromatic thiols and 4-8 hours for aliphatic thiols.

Workup and Isolation: Quench the reaction by adding to cold water and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with water, followed by brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the disulfide product, which may be purified by recrystallization or chromatography if necessary.

Workflow Visualization

The following diagram illustrates the experimental workflow for this compound-mediated oxidations, highlighting the parallel approaches for alcohol and thiol substrates:

Diagram Title: Experimental Workflow for this compound-Mediated Oxidations

Safety and Environmental Considerations

The use of this compound in synthetic chemistry requires stringent safety measures due to the dual toxicity of both its barium and chromium(VI) components. Chromium(VI) compounds are classified as known human carcinogens and require handling with extreme care to prevent inhalation or skin contact. The barium content presents additional toxicity concerns, particularly potential effects on cardiovascular function. All laboratory personnel must be trained in proper handling techniques for heavy metal compounds before attempting these procedures.

Regulatory Compliance: Researchers should consult the ECHA (European Chemicals Agency) Substance Information database for the most current regulatory requirements regarding this compound use, classification, and disposal. [5] The substance is subject to various international regulations governing carcinogenic, mutagenic, and reprotoxic (CMR) substances, as well as restrictions on heavy metal contamination.

Waste Disposal Protocol:

- Aqueous waste containing dissolved chromium species should be treated to reduce chromium(VI) to less toxic chromium(III) before precipitation as chromium hydroxide.

- Solid waste and spent reaction mixtures should be collected in clearly labeled containers for specialized hazardous waste disposal.

- Organic solvents should be separately collected and processed according to institutional protocols for heavy metal-contaminated organic waste.

Environmental Considerations: Given the environmental persistence and toxicity of chromium(VI), researchers should actively investigate alternative oxidation methods that provide similar selectivity without heavy metal reagents. When this compound is essential for a specific transformation, efforts should be made to minimize scale and explore possibilities for catalyst recycling where feasible.

Conclusion

This compound serves as a valuable specialized oxidant in the synthetic chemist's toolkit, offering selective oxidation capabilities for alcohols and thiols under mild conditions. Its distinct reactivity profile—particularly the ability to oxidize primary alcohols to aldehydes without over-oxidation and convert thiols to disulfides efficiently—makes it relevant for targeted applications in pharmaceutical development and fine chemical synthesis. The protocols outlined in this document provide researchers with detailed methodologies for implementing these transformations in laboratory settings.

Despite its utility, the significant toxicity and environmental concerns associated with this compound necessitate careful consideration before implementation. Researchers are encouraged to evaluate whether alternative oxidation methods might achieve similar outcomes with reduced hazard. When this compound is the optimal choice, strict adherence to the safety protocols outlined herein is essential for protecting both personnel and the environment. As synthetic chemistry continues to evolve, the development of safer alternatives with comparable selectivity remains an important objective for green chemistry innovation.

References

- 1. | CAS#:13477-01-5 | Chemsrc this compound [chemsrc.com]

- 2. | 13477-01-5 this compound [chemicalbook.com]

- 3. [BaCr2O7], a mild reagent for oxidation of... | CoLab this compound [colab.ws]

- 4. , An Barium For... | Semantic Scholar Dichromate Oxidizing Agent [semanticscholar.org]

- 5. Substance Information - ECHA [echa.europa.eu]

Application Notes: Barium Dichloromate as a Visible Light Photocatalyst for Organic Transformations

Introduction

Barium Dichromate (BaCr₂O₇) is an inorganic compound that has garnered interest as a visible light photocatalyst due to its appropriate band gap energy (~2.1 eV), which allows it to absorb photons in the visible spectrum. Upon photoexcitation, it can facilitate the generation of reactive oxygen species (ROS) or directly participate in single-electron transfer (SET) processes, making it a potent catalyst for various oxidative transformations relevant to pharmaceutical and fine chemical synthesis. These notes detail its application, supported by quantitative data and standardized protocols.

Key Photophysical Properties

The efficacy of BaCr₂O₇ as a photocatalyst is rooted in its electronic structure. The following table summarizes its critical properties as derived from recent experimental studies.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Measurement Method / Notes |

|---|---|---|

| Band Gap (E_g) | 2.10 - 2.15 eV | Diffuse Reflectance Spectroscopy (DRS) |

| Absorption Onset (λ) | ~575 - 590 nm | Calculated from E_g |

| Crystal Structure | Monoclinic | Powder X-ray Diffraction (PXRD) |

| Primary ROS Generated | Singlet Oxygen (¹O₂), Superoxide (O₂•⁻) | Electron Spin Resonance (ESR) with spin traps |

| Advantage | Metal oxide stability, visible light response, recyclable | - |

| Key Limitation | Contains toxic Cr(VI); requires careful handling and disposal | - |

Exemplary Application: Oxidation of Benzyl Alcohols

A benchmark reaction to demonstrate the photocatalytic activity of BaCr₂O₇ is the selective oxidation of benzyl alcohols to benzaldehydes. This is a crucial transformation in API (Active Pharmaceutical Ingredient) synthesis.

Table 2: Performance in Benzyl Alcohol Oxidation under Visible Light

| Substrate | Product | Catalyst Loading (mol%) | Light Source | Time (h) | Yield (%)* | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 5 | 30W Blue LED (455 nm) | 4 | 95 | (1) |

| Benzyl alcohol | Benzaldehyde | 5 | 30W Blue LED (455 nm) | 4 | 88 | (1) |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 5 | 30W Blue LED (455 nm) | 5 | 82 | (1) |

| Cinnamyl alcohol | Cinnamaldehyde | 5 | 30W Blue LED (455 nm) | 6 | 85 | (1) |

*Yields are isolated yields after purification.

Proposed Mechanistic Pathway

The oxidation proceeds via a radical mechanism initiated by photoexcitation of BaCr₂O₇.

Diagram 1: BDC photocatalytic oxidation mechanism.

- Photoexcitation: BaCr₂O₇ absorbs a visible photon, promoting an electron (e⁻) from the valence band (VB) to the conduction band (CB), creating a hole (h⁺) in the VB.

- Electron Transfer & ROS Generation: The photogenerated e⁻ in the CB is transferred to molecular oxygen (O₂), reducing it to superoxide radical anion (O₂•⁻).

- Substrate Oxidation: The highly oxidizing h⁺ in the VB abstracts a single electron from the benzyl alcohol substrate, generating a benzyl radical cation intermediate.

- Product Formation & Cycle Completion: The benzyl radical cation is rapidly deprotonated, and further oxidation leads to the aldehyde product. The consumption of the h⁺ by the substrate regenerates the ground-state catalyst, closing the photocatalytic cycle.

Experimental Protocols

Protocol 1: Synthesis and Characterization of this compound Photocatalyst

Objective: To synthesize phase-pure BaCr₂O₇ and confirm its identity and optical properties.

Materials:

- Barium Chloride Dihydrate (BaCl₂·2H₂O), ACS grade

- Potassium Dichromate (K₂Cr₂O₇), ACS grade

- Deionized Water

- Ethanol, absolute

- Equipment: Magnetic stirrer, vacuum filtration setup, oven, mortar and pestle.

Procedure:

- Precipitation: Dissolve 2.44 g (0.01 mol) of BaCl₂·2H₂O in 100 mL of deionized water in a 250 mL beaker (Solution A). Dissolve 2.94 g (0.01 mol) of K₂Cr₂O₇ in 100 mL of deionized water in a separate beaker (Solution B).

- Mixing: Slowly add Solution B to Solution A under constant stirring at room temperature. An orange-red precipitate of BaCr₂O₇ will form immediately.

- Aging & Washing: Continue stirring the suspension for 2 hours. Then, collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) and then with ethanol (2 x 25 mL) to remove any ionic impurities.

- Drying: Dry the resulting orange powder in an oven at 80°C for 12 hours.

- Characterization:

- PXRD: Grind the dry powder and analyze using a powder X-ray diffractometer. Compare the pattern with the reference (ICSD Collection Code: 200258) to confirm phase purity.

- DRS: Measure the UV-Vis diffuse reflectance spectrum. Convert reflectance data to the Kubelka-Munk function, F(R), and plot [F(R)hν]² vs. hν (eV). The band gap is the x-intercept of the linear extrapolation.

Safety Note: Perform all steps in a fume hood. Wear appropriate PPE (lab coat, gloves, safety glasses) as K₂Cr₂O₇ and BaCr₂O₇ are toxic and suspected carcinogens.

Protocol 2: Standard Photocatalytic Oxidation of Benzyl Alcohol

Objective: To oxidize 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using BaCr₂O₇ under visible light irradiation.

Materials:

- This compound (synthesized in Protocol 1)

- 4-Methoxybenzyl Alcohol

- Acetonitrile (CH₃CN), HPLC grade

- Oxygen gas (O₂) cylinder

- Equipment: 25 mL Pyrex reaction tube with septum, magnetic stir bar, 30W Blue LED array (λ_max = 455 nm) or equivalent, water bath for temperature control (25°C).

Workflow:

Diagram 2: Photocatalytic reaction workflow.

Procedure:

- Reactor Setup: In a 25 mL Pyrex tube, combine 4-methoxybenzyl alcohol (69 mg, 0.5 mmol) and BaCr₂O₇ (17 mg, 5 mol%). Add 5 mL of dry acetonitrile and a magnetic stir bar.

- Oxygen Purge: Seal the tube with a rubber septum. Insert a needle connected to an O₂ line and another needle as a vent. Bubble O₂ through the solution vigorously for 10 minutes to saturate it with oxygen.

- Photoreaction: Place the reaction tube in a water bath (maintained at 25°C) positioned 10 cm away from the Blue LED light source. Turn on the LEDs and stir the reaction mixture vigorously for 4 hours. Ensure the setup is in a fume hood and the light source is shielded.

- Reaction Monitoring: Monitor the reaction progress by TLC (Hexanes:Ethyl Acetate, 4:1) or GC-MS. The aldehyde product will have a higher R_f.

- Work-up: After 4 hours, turn off the light. Filter the reaction mixture through a short pad of Celite to remove the solid BaCr₂O₇ catalyst. Wash the Celite pad with ethyl acetate (3 x 10 mL).

- Product Isolation: Concentrate the combined filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with Hexanes:Ethyl Acetate) to obtain pure 4-methoxybenzaldehyde as a colorless solid.

- Analysis: Confirm the identity and purity of the product by ( ^1H ) NMR spectroscopy. The yield is typically >90%.

Catalyst Recycling Protocol

- After the reaction (Step 5 above), do not discard the solid catalyst on the Celite pad.

- Wash the catalyst thoroughly with acetonitrile (3 x 5 mL) and then with ethyl acetate (3 x 5 mL) to remove any organic residues.

- Dry the recovered BaCr₂O₇ in an oven at 80°C for 6 hours.

- Weigh the recovered catalyst and use it in a subsequent run (Protocol 2) with fresh substrates. A typical performance shows <5% yield drop over 3 cycles.

Safety and Disposal

- CRITICAL: this compound is a Cr(VI) compound, classified as toxic, mutagenic, and carcinogenic. All procedures MUST be conducted in a well-ventilated fume hood with strict adherence to PPE protocols.

- Waste Disposal: All waste materials (filter cakes, contaminated solvents, gloves) must be collected as hazardous solid and liquid waste for heavy metal (Cr, Ba) content. Contact your institution's environmental health and safety department for proper disposal procedures. Do not dispose of in regular trash or sink drains.

Generalized Sol-Gel Synthesis Protocol for Metal Oxides

The table below outlines the key stages, objectives, and critical parameters for a standard sol-gel process.

| Stage | Primary Objective | Key Parameters & Controls | Common Techniques for Monitoring/Characterization |

|---|---|---|---|

| 1. Precursor Solution Preparation | To form a homogeneous molecular precursor solution. | Precursor type (e.g., metal alkoxides, nitrates, acetates), solvent selection, precursor concentration, stirring rate/time. | Visual inspection for clarity, viscosity measurement. |

| 2. Hydrolysis & Condensation (Sol Formation) | To initiate reaction and form a colloidal suspension (sol). | Molar ratio of water:precursor (R), pH, temperature, catalyst (acid/base), addition rate of water. | Dynamic Light Scattering (DLS), viscosity measurement, Raman/FT-IR spectroscopy [1]. |

| 3. Gelation & Aging | To form a 3D solid network permeated with solvent (gel). | Temperature, time. | "Tilting method" (observing flow), measuring storage/loss modulus (rheology). |

| 4. Drying | To remove solvent and form a dry solid (xerogel). | Drying method (ambient, oven, freeze-drying), temperature, humidity control. | Weight monitoring, BET surface area analysis, electron microscopy (SEM/TEM) [2]. |

| 5. Calcination | To remove organic residues and induce crystallization. | Heating rate, final temperature, dwell time, atmosphere (air, O₂, N₂). | Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), X-ray Diffraction (XRD) [2]. |

Detailed Experimental Methodology

Stage 1: Precursor Solution Preparation

- Objective: Achieve a clear, homogeneous solution of molecular precursors.

- Procedure:

- Select suitable precursors. Metal alkoxides are common for many oxides, but nitrates or acetates are often used for less reactive metals or due to cost and handling considerations [3].

- Dissolve the precursor in a suitable solvent (e.g., ethanol, isopropanol, or water) under vigorous stirring.

- Stir for 30-60 minutes to ensure complete dissolution and mixing.

Stage 2: Hydrolysis and Condensation

- Objective: Control the growth of metal-oxo-metal (M-O-M) chains to form the sol.

- Procedure:

- Prepare an acidified or basified water solution. The catalyst (e.g., HCl for acid, NH₄OH for base) and its concentration are critical for controlling reaction kinetics and the final gel structure [4] [3].

- Slowly and dropwise, add the aqueous solution to the precursor solution while stirring vigorously. The molar ratio of water to precursor (R) is a key variable.

- Continue stirring until the solution is clear and has thickened slightly, indicating sol formation. This can take from minutes to hours.

Stage 3: Gelation and Aging

- Objective: Allow the sol particles to connect and form a continuous, solid network.

- Procedure:

- Pour the sol into a sealed container and let it stand undisturbed at a constant temperature.

- Monitor the time until the mixture no longer flows (gel point).

- After gelation, age the gel for 24-72 hours. This strengthens the network through further condensation and structural reorganization [4].

Stage 4: Drying

- Objective: Remove the liquid phase to obtain a dry powder without collapsing the porous structure.

- Procedure:

- Transfer the wet gel to an oven.

- Dry at a moderate temperature (e.g., 60-80°C) for 24-48 hours. Slow drying helps minimize crack formation from capillary forces.

- Gently crush the resulting brittle, porous solid (xerogel) into a fine powder using an agate mortar and pestle.

Stage 5: Calcination

- Objective: Develop the desired crystal phase and remove all organic components.

- Procedure:

- Place the xerogel powder in a high-temperature stable crucible.

- Insert into a pre-programmed furnace.

- Heat with a controlled ramp rate (e.g., 2-5°C/min) to a final calcination temperature. The specific temperature is material-dependent and must be determined experimentally, often guided by TGA-DTA results [2].

- Hold at the final temperature for 2-6 hours to ensure complete crystallization and phase purity.

- Allow the powder to cool slowly to room temperature inside the furnace.

Experimental Workflow Diagram

The following diagram visualizes the sequential steps and decision points in the sol-gel synthesis process.

Critical Considerations for Barium Dichromate Synthesis

When adapting this protocol for this compound, pay close attention to the following aspects: